N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide
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Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide is a complex organic compound characterized by the presence of a sulfonamide group (–SO2NH–) and two substituted aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The aromatic rings may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethylphenyl)glycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(2-fluorophenyl)glycinamide is unique due to the specific combination of substituents on the aromatic rings and the presence of the cyclohexyl group. This unique structure may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrFN2O3S/c21-15-10-12-17(13-11-15)28(26,27)24(16-6-2-1-3-7-16)14-20(25)23-19-9-5-4-8-18(19)22/h4-5,8-13,16H,1-3,6-7,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHYJLSCRVXWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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